Cas no 2171933-24-5 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid)

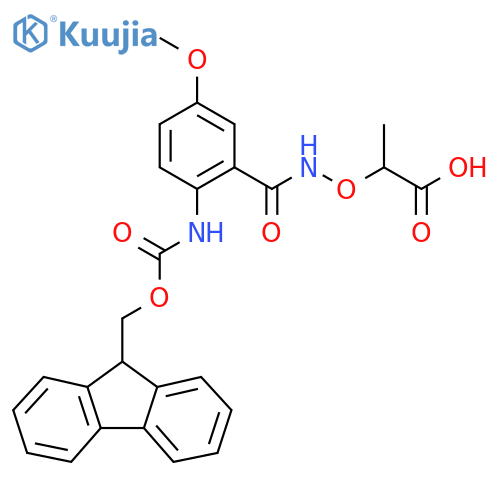

2171933-24-5 structure

商品名:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid

- EN300-1547064

- 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid

- 2171933-24-5

-

- インチ: 1S/C26H24N2O7/c1-15(25(30)31)35-28-24(29)21-13-16(33-2)11-12-23(21)27-26(32)34-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: HIQWKKBMBGBHHC-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C(NOC(C(=O)O)C)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 476.15835111g/mol

- どういたいしつりょう: 476.15835111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 123Ų

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1547064-0.5g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-5.0g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-0.05g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-10000mg |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1547064-5000mg |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1547064-0.1g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-1.0g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-500mg |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1547064-0.25g |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1547064-250mg |

2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |

2171933-24-5 | 250mg |

$3099.0 | 2023-09-25 |

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2171933-24-5 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 506-17-2(cis-Vaccenic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量